3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-methylbenzyl chloride in the presence of a base to form an intermediate, which is then cyclized with triazolopyrimidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-ylmethanol
- 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-ylmethanol
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol
Uniqueness
3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is unique due to its triazolopyrimidine core, which imparts specific chemical properties and biological activities that are distinct from other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-3-2-4-13(9-12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-7-5-14(19)6-8-15/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGFNXKMMHSSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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